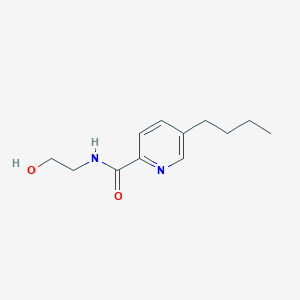
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a butyl group at the 5-position of the pyridine ring and a hydroxyethyl group attached to the nitrogen atom of the carboxamide group. The molecular formula of this compound is C12H18N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the reaction of 5-butyl-2-pyridinecarboxylic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-butyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-butyl-N-(2-aminoethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butyl group provides hydrophobic interactions, which can influence the compound’s overall activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer of nicotinamide.
2-Butylpyridine: A pyridine derivative with a butyl group at the 2-position.
5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: A similar compound with a bromine atom at the 5-position.
Uniqueness
5-Butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of both a hydroxyethyl group and a butyl group on the pyridine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
67261-93-2 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-butyl-N-(2-hydroxyethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-10-5-6-11(14-9-10)12(16)13-7-8-15/h5-6,9,15H,2-4,7-8H2,1H3,(H,13,16) |
InChI Key |
JNWOPMKQJPJMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


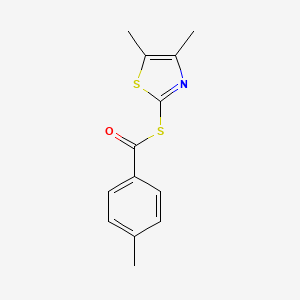
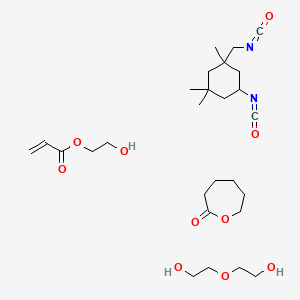
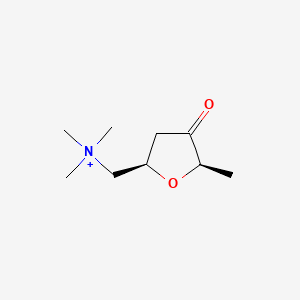
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
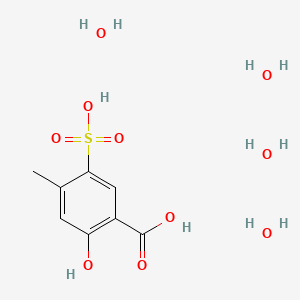

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
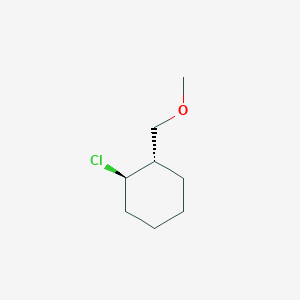
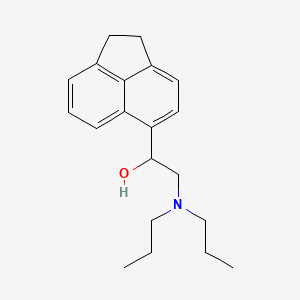
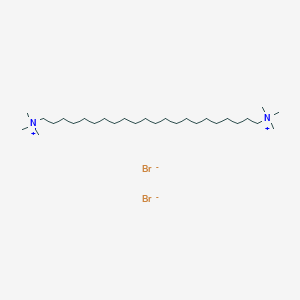
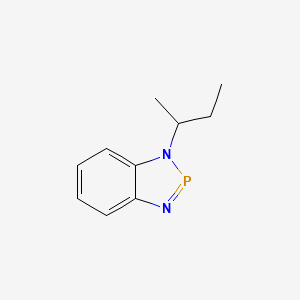
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
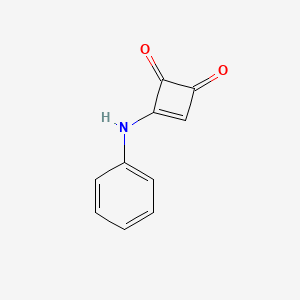
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
